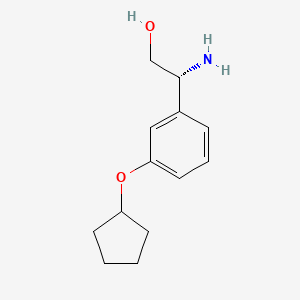![molecular formula C12H12O3 B13054010 Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid: is a unique organic compound characterized by its spirocyclic structure, where a chromane ring is fused to a cyclopropane ring at a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chromane derivatives with cyclopropane precursors under specific conditions. For example, the Corey–Chaykovsky reaction can be employed, where a chromane derivative reacts with dimethyloxosulfonium methylide to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid derivatives with additional functional groups, while reduction may produce simpler spirocyclic compounds.
Applications De Recherche Scientifique
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid include other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene] . These compounds share the spirocyclic structure but differ in the specific rings and functional groups attached.
Uniqueness
What sets spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid apart is its combination of a chromane ring with a cyclopropane ring, providing a unique set of chemical and biological properties. This distinct structure allows for specific interactions and applications that may not be achievable with other spirocyclic compounds.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)8-1-2-9-10(7-8)15-6-5-12(9)3-4-12/h1-2,7H,3-6H2,(H,13,14) |
Clé InChI |
HCUCYHQPDVBXAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCOC3=C2C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


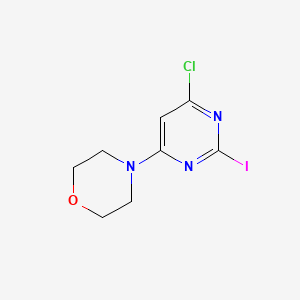
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
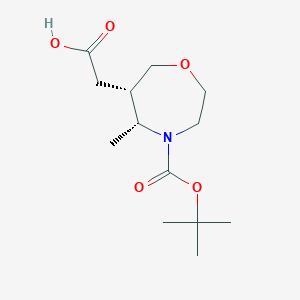
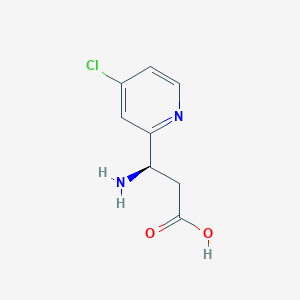
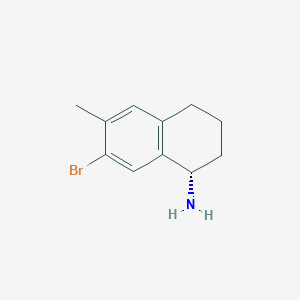
![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
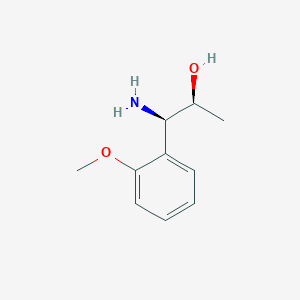
![Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13053982.png)

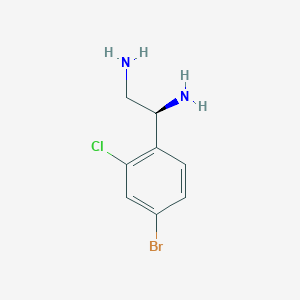

![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
